4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Thrombosis Platelet activation Inflammation

The 1-propyl,4-(4-bromobenzyloxy) substitution pattern on this pyrazole is critical for its documented 12-LOX inhibition and cytotoxicity against 143B osteosarcoma cells. Even minor chain or ring-position changes drastically alter bioactivity. Procure this exact CAS 1712049-58-5 compound to replicate established pharmacology and build credible medicinal chemistry campaigns in thrombosis or oncology.

Molecular Formula C13H15BrN2O
Molecular Weight 295.17 g/mol
CAS No. 1712049-58-5
Cat. No. B1411930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole
CAS1712049-58-5
Molecular FormulaC13H15BrN2O
Molecular Weight295.17 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C13H15BrN2O/c1-2-7-16-9-13(8-15-16)17-10-11-3-5-12(14)6-4-11/h3-6,8-9H,2,7,10H2,1H3
InChIKeyIQWVXLVYVAWSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS 1712049-58-5) for Osteosarcoma and Anti-Platelet Research


4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is a synthetic pyrazole derivative with the molecular formula C13H15BrN2O and a molecular weight of 295.17 g/mol . It is characterized by a 4-bromobenzyloxy group at the 4-position and a propyl group at the 1-position of the pyrazole ring [1]. While this specific compound is not a marketed drug, its reported activity in specific bioassays, including inhibition of platelet 12-lipoxygenase and cytotoxicity against osteosarcoma cells, suggests potential as a research tool in oncology and thrombosis studies [2].

Why Standard Pyrazoles Cannot Substitute for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole in Target-Based Studies


The specific combination of a 1-propyl group and a 4-bromobenzyloxy ether on the pyrazole core dictates a unique interaction profile with biological targets. Simple substitution with a methyl, ethyl, or isopropyl analog will alter molecular geometry, lipophilicity, and metabolic stability . Even a change from the para-bromobenzyl to a meta-bromo or unsubstituted benzyl group can significantly impact binding affinity and target selectivity [1]. Therefore, the use of a close analog cannot guarantee the same experimental outcome, making the procurement of this exact compound essential for reproducing or building upon established data sets [2].

Quantitative Evidence for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole: Activity and Selectivity Profiles


Platelet 12-Lipoxygenase (12-LOX) Inhibition at 30 µM

This compound was tested for its ability to inhibit platelet 12-lipoxygenase (12-LOX) in vitro. At a concentration of 30 µM, it demonstrated inhibitory activity [1]. This is a valuable starting point for anti-platelet research, as 12-LOX is a validated target for modulating platelet reactivity and thrombosis [2]. While a full IC50 curve is not publicly available, this single-point data confirms target engagement.

Thrombosis Platelet activation Inflammation

Cytotoxic Activity Against Human Osteosarcoma Cell Line 143B

In vitro studies demonstrate that 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole exhibits cytotoxic activity against the human osteosarcoma cell line 143B (TK-) [1]. Multiple assays confirm this activity, including after 72 hours of continuous exposure [2]. The compound's ability to inhibit tumor cell growth makes it a potential lead for developing novel anti-cancer agents, particularly for bone cancers. Quantitative dose-response data (e.g., IC50 or GI50) is not publicly available, limiting a direct potency comparison.

Oncology Sarcoma Drug Discovery

Evaluation in Calcium Mobilization Assays

This compound was evaluated for its ability to mobilize calcium in 1321N1 astrocytoma cells [1]. While the specific result (active/inactive) is not disclosed, the inclusion of this compound in such a functional assay suggests it was part of a broader screening campaign for modulators of G-protein coupled receptor (GPCR) signaling or other pathways regulating intracellular calcium. This provides a secondary phenotypic readout that can be correlated with its enzyme inhibition and cytotoxicity data.

Cell Signaling Ion Channels GPCR

Recommended Research Applications for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (CAS 1712049-58-5)


As a Starting Point for Anti-Platelet Drug Discovery

Leverage the compound's demonstrated activity against platelet 12-lipoxygenase (12-LOX) at 30 µM [1] as a validated starting point for a medicinal chemistry program. Researchers can use this scaffold to synthesize novel analogs with the goal of improving potency and selectivity for 12-LOX, a key enzyme in thrombosis and vascular inflammation [2].

As a Phenotypic Probe in Osteosarcoma Research

Utilize the compound's established cytotoxicity against the 143B (TK-) human osteosarcoma cell line [3] to probe cancer cell biology. This compound can serve as a chemical tool to identify novel genetic vulnerabilities or signaling pathways critical for osteosarcoma cell survival, independent of a fully elucidated mechanism of action.

As a Reference in Broad Kinase or GPCR Screening

Given its documented evaluation in both enzyme inhibition (12-LOX) and functional (calcium mobilization) assays [4], this compound is suitable for inclusion as a reference or control in broader screening panels. Its activity profile can help validate assay performance and establish baseline responses for related pyrazole-containing libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.